molecular formula C16H21F2NO3 B15253411 Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B15253411
M. Wt: 313.34 g/mol
InChI Key: BMVMZZFRCFXFEN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 3,4-difluoroaniline with di-tert-butyl dicarbonate to form tert-butyl 3,4-difluorophenylcarbamate. This intermediate is then subjected to further reactions to introduce the hydroxypiperidine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of both the difluorophenyl and hydroxypiperidine groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21F2NO3

Molecular Weight

313.34 g/mol

IUPAC Name

tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-7-6-11(14(20)9-19)10-4-5-12(17)13(18)8-10/h4-5,8,11,14,20H,6-7,9H2,1-3H3

InChI Key

BMVMZZFRCFXFEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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